molecular formula C8H9ClN2O3 B13148639 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid

6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13148639
M. Wt: 216.62 g/mol
InChI Key: NGOANCMJASBFIC-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyridine-4-carboxylic acid
  • 4-Pyrimidinamine, 6-chloro-2-(methylthio)-
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

Uniqueness

6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H9ClN2O3/c1-14-3-2-7-10-5(8(12)13)4-6(9)11-7/h4H,2-3H2,1H3,(H,12,13)

InChI Key

NGOANCMJASBFIC-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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